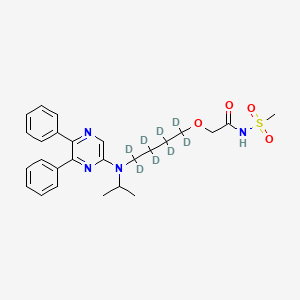

Selexipag-d8

Description

Properties

Molecular Formula |

C26H32N4O4S |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

N-methylsulfonyl-2-[1,1,2,2,3,3,4,4-octadeuterio-4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i10D2,11D2,16D2,17D2 |

InChI Key |

QXWZQTURMXZVHJ-ULUCQENFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OCC(=O)NS(=O)(=O)C)C([2H])([2H])N(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Structural Characterization Methodologies for Selexipag D8

Synthetic Approaches for Deuterium (B1214612) Incorporation into Selexipag (B1681723)

The synthesis of Selexipag-d8 can be approached through two primary strategies: building the molecule from deuterated precursors or performing late-stage deuterium incorporation on the final Selexipag molecule or an advanced intermediate. The choice of strategy depends on the desired location of the deuterium atoms, the availability of starting materials, and the efficiency of the reactions. Given the structure of Selexipag, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide, the most probable sites for deuteration to create a "-d8" variant are the butoxy chain and the isopropyl group, which are known sites of metabolic activity. wikipedia.orgchemicalbook.com

Achieving site-specific deuteration in a molecule as complex as Selexipag is a significant challenge in synthetic chemistry. nih.gov Several advanced methods have been developed to install deuterium at specific unactivated aliphatic positions. nih.govresearchgate.netorganic-chemistry.org

One of the most direct and effective strategies is the use of deuterated building blocks . For this compound, a plausible approach involves synthesizing the molecule using a commercially available or custom-synthesized deuterated version of the butoxy or isopropyl precursors. For instance, reacting 2-chloro-5,6-diphenylpyrazine with a deuterated intermediate such as 4-(isopropylamino)-1-butanol-d8 would directly incorporate the deuterium atoms into the desired positions of the molecular backbone. This method generally provides high levels of isotopic enrichment with unambiguous positioning of the deuterium labels.

Another powerful technique is late-stage functionalization via Hydrogen Isotope Exchange (HIE) . HIE reactions offer a more direct way to introduce deuterium by activating specific C-H bonds. nih.govresearchgate.net These methods are particularly valuable as they can be applied at the final stages of a synthesis. acs.org Metal-catalyzed HIE processes, using catalysts based on iridium, ruthenium, or palladium, have proven effective for labeling complex pharmaceuticals. researchgate.netnih.gov For Selexipag, a directed HIE could target the C-H bonds alpha to the nitrogen atom in the alkylamine moiety, a common site for such reactions. acs.orgnih.gov

| Strategy | Description | Applicability to this compound | Advantages | Disadvantages |

| Deuterated Building Blocks | Synthesis using starting materials that already contain deuterium at the desired positions. | Highly applicable. For example, using a deuterated 4-(isopropylamino)-1-butanol intermediate. | High site-specificity and isotopic enrichment. Unambiguous label placement. | Requires synthesis or purchase of specific deuterated precursors, which can be costly. researchgate.net |

| Metal-Catalyzed HIE | Late-stage introduction of deuterium by activating specific C-H bonds using a transition metal catalyst (e.g., Ir, Ru, Pd). researchgate.net | Potentially applicable, especially for C-H bonds alpha to the nitrogen or on aromatic rings. | Can be performed on the final molecule, reducing synthetic steps. nih.gov | May lack complete regioselectivity, leading to mixtures. Reaction conditions can be harsh. |

| Photoredox Catalysis | Uses light and a photocatalyst to generate radicals that can be trapped with a deuterium source. nih.gov | Applicable for deuteration at α-amino positions. nih.gov | Mild reaction conditions. High functional group tolerance. | May require specific functional groups near the target C-H bond for activation. |

High isotopic enrichment (typically >98%) is crucial, particularly when this compound is used as an internal standard in quantitative mass spectrometry assays, to avoid signal overlap with the non-labeled analyte. nih.gov Several factors are critical to achieving this goal.

The primary consideration is the isotopic purity of the deuterium source . Common deuterium sources like deuterium oxide (D₂O) or deuterium gas (D₂) are available at very high enrichment levels (>99.8 atom % D), and their use is fundamental. nih.gov When using deuterated reagents, their isotopic purity must also be high.

Reaction conditions must be optimized to maximize deuterium incorporation and minimize "scrambling" or loss of the deuterium label. This includes the choice of catalyst, solvent, temperature, and reaction time. For HIE reactions, using a deuterated solvent can help drive the equilibrium toward the deuterated product. Furthermore, performing multiple reaction cycles can sometimes increase the level of deuterium incorporation. researchgate.net

Finally, purification methods must be chosen carefully. Standard chromatographic techniques like flash chromatography or preparative HPLC are effective for removing chemical impurities. It is important to ensure that the purification process, especially the solvents used (e.g., protic solvents like methanol (B129727) or water), does not facilitate back-exchange of the incorporated deuterium atoms.

| Methodology | Key Consideration | Impact on Enrichment & Purity |

| Deuterium Source | Use of highly enriched sources (e.g., D₂O, D₂ gas, deuterated reagents) with >99% isotopic purity. nih.gov | Directly determines the maximum achievable isotopic enrichment. |

| Reaction Optimization | Selection of catalysts and conditions that favor C-D bond formation and prevent H/D back-exchange. | Minimizes isotopic dilution and ensures high incorporation at the target site. |

| Control of H/D Scrambling | Avoiding acidic or basic conditions that can promote unintended HIE at non-target sites. | Maintains the site-specificity and isotopic integrity of the final product. |

| Purification | Use of aprotic solvents during workup and chromatography to prevent loss of deuterium. | Preserves the high isotopic enrichment achieved during the synthesis. |

Advanced Analytical Techniques for this compound Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguously determining the position of deuterium atoms in a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the successful incorporation of deuterium is confirmed by the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced. For example, if the butoxy chain (–O-CH₂-CH₂-CH₂-CH₂–) is fully deuterated, the corresponding proton signals would be absent from the spectrum.

¹³C NMR (Carbon-13 NMR): ¹³C NMR provides further confirmation. A carbon atom bonded to a deuterium atom (C-D) exhibits a characteristic multiplet (typically a triplet for a -CD- group) due to one-bond C-D coupling. Additionally, the resonance of the deuterated carbon is shifted slightly upfield compared to its non-deuterated counterpart, an effect known as the isotopic shift. This allows for precise confirmation of which carbon atoms bear the deuterium labels.

The primary use of HRMS in this context is to confirm the mass shift resulting from the replacement of hydrogen atoms (atomic mass ≈ 1.0078 u) with deuterium atoms (atomic mass ≈ 2.0141 u). For each hydrogen replaced by deuterium, the molecular mass increases by approximately 1.0063 u. For this compound, this would result in a mass increase of approximately 8.05 u compared to the unlabeled Selexipag. HRMS can also be used to quantify the isotopic distribution, providing a measure of the percentage of molecules that are d8, d7, d6, etc., which is a direct measure of isotopic enrichment.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (u) |

| Selexipag | C₂₆H₃₂N₄O₄S | 496.2144 |

| This compound | C₂₆H₂₄D₈N₄O₄S | 504.2649 |

While NMR and MS confirm the isotopic labeling and structure, chromatographic techniques are used to assess the chemical purity of the this compound sample. This is to ensure that the sample is free from non-labeled starting materials, reagents, synthetic byproducts, or any degradation products.

High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the most common method for this analysis. A sample of this compound is injected into the HPLC system, and its purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A chemically pure sample will show a single major peak. The retention time of this compound is expected to be nearly identical to that of unlabeled Selexipag, as deuterium substitution typically has a negligible effect on chromatographic behavior under standard reversed-phase conditions.

| Analytical Method | Information Provided | Purpose |

| HPLC-UV | Retention Time, Peak Area | Determines chemical purity by separating the target compound from impurities. |

| LC-MS | Retention Time, Mass-to-Charge Ratio | Confirms both chemical purity and the molecular weight of the main component and any impurities. |

Advanced Analytical Methodologies Utilizing Selexipag D8 As a Research Standard

Development and Validation of Bioanalytical Methods for Selexipag (B1681723) and its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of Selexipag and its metabolites in various biological matrices. ijrps.com Researchers have developed numerous methods that leverage the high sensitivity and selectivity of LC-MS/MS to achieve low limits of quantification. ijrps.comsemanticscholar.org These methods typically involve protein precipitation to extract the analytes from plasma, followed by chromatographic separation on a C18 or phenyl column. semanticscholar.orgvignan.ac.innih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which ensures specificity by tracking a predefined parent-to-daughter ion transition for each analyte. For instance, a common transition for Selexipag is m/z 497.4 → 302.2, while its active metabolite ACT-333679 is monitored at m/z 420.1 → 378.2. nih.gov The use of a stable isotope-labeled internal standard like Selexipag-d8 (or the similar Selexipag-d6) with a transition of m/z 503.7 → 344.2 allows for precise quantification by correcting for variability during sample processing and analysis. semanticscholar.org

Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of Selexipag.

Interactive Table 1: Representative LC-MS/MS Method Parameters for Selexipag Quantification

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chromatographic Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) nih.gov | CORTECS C18 (100 x 4.6 mm, 2.7 µm) semanticscholar.org | X-Bridge phenyl (150 x 4.6 mm, 3.5 µ) vignan.ac.in |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov | Acetonitrile and 10mM Ammonium Formate (pH 4.0) semanticscholar.org | Acetonitrile and 1 mL Formic Acid in 1L Water vignan.ac.in |

| Flow Rate | 0.40 mL/min nih.gov | 0.5 mL/min semanticscholar.org | 1.0 mL/min vignan.ac.in |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Positive Turbo Ion Spray (API) semanticscholar.org | Not Specified |

| MRM Transition (Selexipag) | m/z 497.4 → 302.2 nih.gov | m/z 498.2 → 344.2 semanticscholar.org | Not Specified |

| MRM Transition (Metabolite) | m/z 420.1 → 378.2 (ACT-333679) nih.gov | Not Specified | Not Specified |

| Internal Standard | Diazepam nih.gov | Selexipag-D6 semanticscholar.org | Ambrisentan vignan.ac.in |

Optimization of this compound as an Internal Standard in Quantitative Assays

The ideal internal standard (IS) for a quantitative LC-MS/MS assay is a stable isotope-labeled (SIL) version of the analyte. This compound is an exemplary IS because its physical and chemical properties are nearly identical to those of Selexipag. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. semanticscholar.org

Optimization involves selecting an MRM transition for this compound that is distinct from the unlabeled analyte but yields a structurally related fragment ion. For example, the parent ion of Selexipag-d6 (a similar SIL IS) is monitored at m/z 503.7, which is 6 mass units higher than Selexipag (m/z 498.2), reflecting the mass of the deuterium (B1214612) atoms. semanticscholar.org However, it can be fragmented to the same daughter ion (m/z 344.2), confirming that the detected signal originates from the internal standard. semanticscholar.org This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar behavior ensures that the ratio of their peak areas remains constant despite analytical variability, leading to high precision and accuracy.

Rigorous Method Validation Parameters for Labeled Analogs in Research

Bioanalytical methods used in research and regulatory submissions must undergo rigorous validation to ensure their reliability. europa.eu This process is governed by guidelines from bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.eueuropa.eu The validation process for an assay using this compound as an internal standard assesses several key parameters.

Linearity: The method must demonstrate a linear relationship between analyte concentration and instrument response over a defined range. Assays for Selexipag consistently show high correlation coefficients (r² ≥ 0.999). ijrps.comvignan.ac.in

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision assesses the reproducibility of the measurements. For Selexipag, intra-day and inter-day precision values are typically below 5% (%CV), with accuracy results falling between 97% and 101%. ijrps.com

Selectivity and Specificity: The assay must be able to quantify the analyte without interference from other components in the biological matrix.

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ijrps.com

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte and internal standard. The use of this compound helps to minimize and correct for these effects. nih.gov

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures, to ensure that the sample integrity is maintained from collection to analysis. vignan.ac.in

The table below presents a summary of validation results from published Selexipag bioanalytical methods.

Interactive Table 2: Summary of Validation Parameters for Selexipag Bioanalytical Methods

| Validation Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Linearity Range | 1 - 20 ng/mL ijrps.com | 10 - 25600 pg/mL semanticscholar.org | 0.05 - 50 ng/mL nih.gov |

| Correlation Coefficient (r²) | ≥ 0.999 ijrps.com | > 0.999 semanticscholar.org | Not Specified |

| LLOQ | 5 ng/mL ijrps.com | 10 pg/mL semanticscholar.org | 0.05 ng/mL nih.gov |

| Intra-day Precision (%CV) | 0.8% to 1.11% ijrps.com | < 5% vignan.ac.in | Within acceptable limits nih.gov |

| Inter-day Precision (%CV) | 0.8% to 1.11% ijrps.com | < 5% vignan.ac.in | Within acceptable limits nih.gov |

| Accuracy | 97.3% to 100.6% ijrps.com | 85% - 115% range vignan.ac.in | Within acceptable limits nih.gov |

Standardization and Reference Material Applications of this compound in Research

Beyond its use as an internal standard in individual assays, this compound is vital for broader standardization efforts. Its use as a reference material underpins the quality and comparability of research data generated across different laboratories and studies.

Role in Inter-Laboratory Comparability and Quality Control in Academic Settings

To ensure that analytical results are reproducible and comparable across different research facilities, a common, well-characterized standard is essential. When different laboratories use this compound as an internal standard, it helps to normalize for variations in instrumentation, reagents, and procedures. This harmonization is critical for collaborative studies and for building a consistent body of knowledge on the pharmacokinetics of Selexipag.

Furthermore, this compound is used in the preparation of quality control (QC) samples at low, medium, and high concentrations. These QC samples are analyzed alongside study samples in each analytical run to monitor the performance of the assay. Consistent and accurate results for these QC samples provide confidence in the data generated and demonstrate that the method remains in control over time, a cornerstone of good laboratory practice.

Development of Certified Reference Materials for Selexipag Research

The development of a Certified Reference Material (CRM) is a meticulous process that establishes a standard of the highest quality and purity. For this compound, this involves its synthesis with high isotopic enrichment, followed by rigorous characterization to confirm its identity and purity. europa.eu International guidelines, such as the ICH M10, mandate that reference standards be obtained from an authentic and traceable source to ensure the reliability of analytical data. europa.eu

A CRM of this compound, with its certified purity and concentration, serves as the ultimate benchmark for Selexipag research. It is used to accurately prepare calibrators and quality control samples, ensuring that all measurements are traceable to a single, authoritative source. This traceability is fundamental for the validation of new analytical methods and for ensuring that data intended for regulatory submission meets the highest standards of quality and integrity. europa.eunih.gov

Elucidation of Metabolic Pathways and Pharmacokinetic Mechanisms Through Selexipag D8

In Vitro Metabolic Stability and Metabolite Identification Studies using Selexipag-d8

The use of this compound is instrumental in in vitro studies designed to predict the metabolic stability and identify the biotransformation products of Selexipag (B1681723). These studies typically involve incubating the deuterated compound with liver-derived systems, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Application of Deuterated Substrate in Microsomal and Hepatocyte Incubation Assays

This compound is employed in in vitro systems like human liver microsomes and cryopreserved hepatocytes to determine its intrinsic clearance. nih.gov These assays simulate the metabolic environment of the liver, the primary site of drug metabolism. By incubating this compound with these preparations, researchers can measure the rate of its disappearance over time, providing a quantitative measure of its metabolic stability. nih.gov The use of a deuterated substrate allows for easier differentiation from endogenous compounds and enhances the sensitivity and specificity of detection by mass spectrometry. nih.gov This approach is fundamental in early drug development to forecast the in vivo clearance rate of a drug. nih.gov

Identification and Structural Characterization of Deuterated Metabolites of Selexipag

A significant advantage of using this compound is in the identification and structural elucidation of its metabolites. Following incubation in systems like liver microsomes, the resulting mixture is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The unique mass signature of the deuterium (B1214612) label allows for the unambiguous identification of drug-related material, distinguishing metabolites from endogenous matrix components. This has been crucial in characterizing the metabolic pathways of Selexipag. One of the primary metabolic routes is the hydrolysis of the ethyl ester in Selexipag to its pharmacologically active carboxylic acid metabolite, ACT-333679 (also known as MRE-269). daicelpharmastandards.comresearchgate.net Further oxidative metabolism of both Selexipag and its active metabolite occurs, and the use of this compound helps in pinpointing the sites of these modifications.

Investigation of Kinetic Isotope Effects on Enzymatic Biotransformation of this compound

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater mass of the deuterium atom. Investigating the KIE on the metabolism of this compound provides valuable information about the rate-limiting steps in its enzymatic biotransformation. If a significant KIE is observed for a particular metabolic pathway, it suggests that the cleavage of a carbon-deuterium bond is involved in the rate-determining step of that reaction. This information is critical for understanding the mechanics of the enzymes involved, such as Cytochrome P450s, and can help in predicting potential drug-drug interactions. mims.com

Enzyme Kinetics and Cytochrome P450 (CYP) / Carboxylesterase (CES) Contributions

Detailed kinetic studies using this compound have been pivotal in defining the specific enzymes responsible for Selexipag's metabolism and in quantifying their relative contributions.

Determination of Enzyme Reaction Orders and Rate Constants with this compound

By systematically varying the concentration of this compound in incubations with specific enzyme systems, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters define the affinity of the enzyme for the substrate and the maximum rate at which it can metabolize it. This data is essential for building pharmacokinetic models that can predict the drug's behavior in the body under different conditions.

Elucidation of Specific CYP Isoform (e.g., CYP2C8, CYP3A4) and CES1 Contributions to this compound Metabolism

Studies have identified that Selexipag is initially hydrolyzed by carboxylesterase 1 (CES1) to its more potent active metabolite, ACT-333679. daicelpharmastandards.commdpi.com Subsequently, both the parent drug and its active metabolite undergo oxidative metabolism. mims.com In vitro studies using specific recombinant human CYP enzymes and chemical inhibitors have pinpointed CYP2C8 as the major enzyme responsible for this oxidative metabolism, with a smaller contribution from CYP3A4. mims.comnih.gov The glucuronidation of the active metabolite is catalyzed by UGT1A3 and UGT2B7. mims.com

The clinical relevance of these findings is highlighted by drug-drug interaction studies. For instance, co-administration of Selexipag with gemfibrozil, a strong inhibitor of CYP2C8, resulted in a 2-fold increase in Selexipag exposure and an approximately 11-fold increase in the exposure to its active metabolite. mims.comjnjmedicalconnect.com Similarly, clopidogrel, a moderate CYP2C8 inhibitor, also leads to a significant increase in the systemic exposure to the active metabolite of Selexipag. nih.govjnjmedicalconnect.comresearchgate.net Conversely, co-administration with rifampicin, an inducer of CYP2C8 and UGT enzymes, led to a 50% reduction in the exposure to the active metabolite. mims.comjnjmedicalconnect.com These findings, derived from understanding the enzymatic pathways, are critical for guiding clinical practice.

Drug Transporter Interaction Research using this compound

The study of drug transporters is critical in understanding the absorption, distribution, and excretion of xenobiotics. This compound, the deuterium-labeled analogue of selexipag, serves as an indispensable tool in the precise investigation of these transport mechanisms. As a stable isotope-labeled internal standard (SIL-IS), this compound is essential for the accurate quantification of selexipag in complex biological matrices during in vitro and in vivo studies. nih.govassumption.eduacs.org This precise measurement capability underpins the elucidation of interactions between selexipag and key uptake and efflux transporters.

In Vitro Studies on Uptake and Efflux Transporters (OATP1B1, OATP1B3, P-gp, BCRP)

In vitro studies have been conducted to determine the role of selexipag and its pharmacologically active metabolite, ACT-333679, as both substrates and inhibitors of clinically relevant drug transporters. tga.gov.aufda.gov In these assays, which utilize systems like transfected cell lines or membrane vesicles, this compound functions as an internal standard for liquid chromatography with tandem mass spectrometry (LC-MS/MS) to ensure analytical accuracy and precision. nih.gov

The findings from these investigations reveal a complex interaction profile for selexipag and ACT-333679 with several key transporters.

Substrate Identification: Both selexipag and its active metabolite, ACT-333679, are recognized by hepatic uptake transporters. Specifically, they have been identified as substrates of the organic anion-transporting polypeptides OATP1B1 and OATP1B3. tga.gov.aumsnlabs.comfda.govjanssenlabels.com For the efflux transporters, selexipag is a substrate of P-glycoprotein (P-gp), while its active metabolite, ACT-333679, is a substrate of the breast cancer resistance protein (BCRP). tga.gov.aumsnlabs.comfda.govjanssenlabels.com Selexipag is considered a weak substrate of the P-gp pump. tga.gov.aumsnlabs.com

| Compound | Transporter | Transporter Family | Substrate Status |

|---|---|---|---|

| Selexipag | OATP1B1 | Uptake (SLC) | Yes nih.govtga.gov.aufda.gov |

| Selexipag | OATP1B3 | Uptake (SLC) | Yes nih.govtga.gov.aufda.gov |

| Selexipag | P-gp (ABCB1) | Efflux (ABC) | Yes nih.govtga.gov.aufda.gov |

| Selexipag | BCRP (ABCG2) | Efflux (ABC) | No tga.gov.au |

| ACT-333679 | OATP1B1 | Uptake (SLC) | Yes nih.govtga.gov.aufda.gov |

| ACT-333679 | OATP1B3 | Uptake (SLC) | Yes nih.govtga.gov.aufda.gov |

| ACT-333679 | P-gp (ABCB1) | Efflux (ABC) | No tga.gov.au |

| ACT-333679 | BCRP (ABCG2) | Efflux (ABC) | Yes nih.govtga.gov.aufda.gov |

Inhibitory Potential: In addition to being transported, selexipag and ACT-333679 demonstrate inhibitory activity against several transporters. In vitro inhibition assays, quantified with the aid of this compound, have determined the half-maximal inhibitory concentrations (IC50) for these interactions. Selexipag was found to inhibit OATP1B1, OATP1B3, and BCRP. tga.gov.aupmda.go.jpresearchgate.net Its active metabolite, ACT-333679, also inhibits these transporters. tga.gov.aupmda.go.jp However, regulatory assessments have concluded that the potential for clinically significant drug-drug interactions resulting from this inhibition is low, as the observed IC50 values are substantially higher than the plasma concentrations achieved at therapeutic doses. tga.gov.aufda.gov

| Compound | Transporter | IC50 (µM) |

|---|---|---|

| Selexipag | OATP1B1 | 2.4 pmda.go.jp |

| Selexipag | OATP1B3 | 1.7 pmda.go.jp |

| Selexipag | P-gp (ABCB1) | No significant inhibition tga.gov.au |

| Selexipag | BCRP (ABCG2) | 1.9 tga.gov.aupmda.go.jp |

| ACT-333679 | OATP1B1 | 3.5 pmda.go.jp |

| ACT-333679 | OATP1B3 | 4.1 pmda.go.jp |

| ACT-333679 | P-gp (ABCB1) | No significant inhibition tga.gov.au |

| ACT-333679 | BCRP (ABCG2) | 5.6 tga.gov.aupmda.go.jp |

Mechanistic Insights into Transport Phenomena through Deuterated Tracers

The use of deuterated tracers like this compound is fundamental to gaining reliable mechanistic insights into drug transport processes. acs.orgresearchgate.net While not typically used to alter the pharmacokinetic profile via the kinetic isotope effect (KIE) in this context, its role as a stable isotope-labeled internal standard (SIL-IS) in bioanalysis is paramount. assumption.eduacs.org

The primary mechanism by which this compound facilitates understanding is by ensuring the fidelity of quantitative data in complex experimental systems. nih.gov In transporter assays, researchers must accurately measure the concentration of the parent drug (selexipag) to determine the kinetics of its transport and inhibition. LC-MS/MS is the gold standard for this, but it can be susceptible to "matrix effects," where other components in the sample (e.g., lipids, salts from buffer) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

By adding a known quantity of this compound to each sample, this problem is circumvented. This compound is chemically identical to selexipag, so it co-elutes chromatographically and experiences the exact same matrix effects. assumption.edu However, because of its higher mass due to the deuterium atoms, it is distinguishable by the mass spectrometer. By measuring the ratio of the non-labeled selexipag to the deuterated this compound standard, any signal variability caused by the matrix is normalized. nih.gov

This accurate quantification is the bedrock of mechanistic understanding. It allows for the reliable determination of key kinetic parameters such as:

IC50 values: To precisely define the concentration at which a compound inhibits a transporter by 50%.

Km (Michaelis constant): To measure the substrate concentration at which the transport rate is half of its maximum, indicating the affinity between the substrate and the transporter.

Vmax (maximum velocity): To determine the maximum rate of transport.

Preclinical in Vitro Pharmacological and Mechanistic Research with Selexipag D8

Receptor Binding and Activation Studies Employing Selexipag-d8

Quantitative Receptor Autoradiography and Radioligand Binding Assays (Methodological Considerations for Deuterated Analogs)

Quantitative receptor autoradiography and radioligand binding assays are fundamental techniques to characterize the interaction of a ligand with its receptor. In the context of Selexipag (B1681723), these assays are crucial for understanding its binding affinity and selectivity for the prostacyclin (IP) receptor.

Methodological Considerations for Deuterated Analogs:

The use of a deuterated analog like this compound in these assays requires careful consideration. While deuterium (B1214612) substitution is not expected to alter the fundamental receptor binding affinity (Ki) of the molecule, it can be advantageous, particularly when the deuterated compound is used as an internal standard in mass spectrometry-based detection methods that might be employed alongside or in place of traditional radiolabeling.

In radioligand binding assays, a radiolabeled form of Selexipag (e.g., tritiated Selexipag) would be competed with unlabeled Selexipag or this compound to determine their respective binding affinities. The primary advantage of using this compound here would be in liquid chromatography-mass spectrometry (LC-MS) based quantification of the bound and free ligand, where this compound can serve as an ideal internal standard due to its similar physicochemical properties to the unlabeled drug, but distinct mass. scispace.comtexilajournal.comchromforum.orgmyadlm.org

Quantitative receptor autoradiography allows for the visualization and quantification of receptor distribution in tissue sections. While a radiolabeled (tritiated or iodinated) version of Selexipag would be necessary for the autoradiographic signal, this compound could be used in competitive binding studies to define specific binding within those tissue sections.

Table 1: In Vitro Receptor Binding and Functional Activity of Selexipag and its Active Metabolite

| Compound | Assay | Target | Species | Value |

| Selexipag | Radioligand Binding | Human IP Receptor | Human | Ki = 260 nM |

| Selexipag | Radioligand Binding | Rat IP Receptor | Rat | Ki = 2100 nM |

| ACT-333679 | Cellular Relaxation | N/A | Human | EC50 = 4.3 nM |

| ACT-333679 | Inhibition of Cell Proliferation | N/A | Human | IC50 = 4.0 nM |

| ACT-333679 | Inhibition of Extracellular Matrix Synthesis | N/A | Human | IC50 = 8.3 nM |

This table presents data for the non-deuterated Selexipag and its active metabolite, ACT-333679, as direct data for this compound is not available in the public domain. The data is compiled from various in vitro studies. medchemexpress.comnih.gov

Signaling Pathway Activation Research with this compound in Cellular Models

Selexipag is an agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). acs.orgacs.org In vitro assays measuring cAMP accumulation in response to receptor activation are standard for characterizing the functional activity of IP receptor agonists.

In such cellular models, typically using cell lines like Chinese Hamster Ovary (CHO) cells engineered to express the human IP receptor, this compound would be expected to exhibit a similar potency (EC50) to its non-deuterated counterpart in stimulating cAMP production. The primary utility of this compound in these studies would again be as an analytical tool, for instance, as an internal standard for precise quantification of Selexipag concentrations in the assay medium via LC-MS, ensuring accurate dose-response curves.

Table 2: In Vitro Functional Activity of Selexipag

| Compound | Assay | Cell Line | Species | Value |

| Selexipag | cAMP Accumulation | hIP-CHO | Human | EC50 = 177 nM |

| Selexipag | Platelet Aggregation Inhibition | Platelets | Human | IC50 = 5.5 µM |

| Selexipag | Platelet Aggregation Inhibition | Platelets | Monkey | IC50 = 3.4 µM |

This table shows functional data for the non-deuterated form of Selexipag from preclinical in vitro studies. medchemexpress.com

Cellular Uptake and Distribution Studies using this compound in Preclinical Models

Investigation of Intracellular Distribution in Controlled Cell Line Environments

Understanding the extent to which a drug enters its target cells is crucial for interpreting its mechanism of action. While Selexipag's primary target, the IP receptor, is on the cell surface, studies on its intracellular distribution can provide insights into its potential for off-target effects or intracellular metabolism.

This compound can be a valuable tool in these investigations. Using techniques like secondary ion mass spectrometry (SIMS) or other mass spectrometry imaging methods, the subcellular localization of this compound can be mapped within cultured cells. The deuterium label provides a unique mass signature that allows for its distinction from endogenous molecules.

Quantitative Analysis of Cellular Permeation and Efflux Mechanisms

The ability of a drug to permeate cell membranes and its susceptibility to efflux transporters can significantly impact its bioavailability and efficacy. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption of orally administered drugs. europa.eusqspcdn.comnih.govcreative-bioarray.comevotec.com

In a Caco-2 assay, this compound can be used to measure its apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions. The use of this compound as the analyte, with quantification by LC-MS/MS, allows for high sensitivity and specificity. Furthermore, by comparing the transport of this compound in the presence and absence of specific efflux transporter inhibitors, its potential as a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) can be determined.

Assessment of In Vitro Drug-Drug Interactions Using Deuterated Analogs

Selexipag is metabolized in the liver primarily by carboxylesterases to its active metabolite, ACT-333679, which is further metabolized by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP3A4. researchgate.nettandfonline.comfda.govwikipedia.org Therefore, there is a potential for drug-drug interactions (DDIs) with co-administered drugs that are inhibitors or inducers of these enzymes.

Deuterated analogs like this compound are highly useful in in vitro DDI studies. The deuterium substitution can alter the rate of metabolism at the deuterated position (a phenomenon known as the kinetic isotope effect). juniperpublishers.comresearchgate.netnih.govnih.gov

By comparing the metabolism of Selexipag and this compound in human liver microsomes or with recombinant CYP enzymes, the specific sites of metabolism can be identified. If deuteration at a particular position significantly slows down metabolism, it indicates that this position is a primary site of metabolic attack. This information is valuable for understanding the metabolic profile of the drug and predicting potential DDIs.

Furthermore, this compound can be used as a substrate in in vitro CYP inhibition assays. In these assays, the ability of other drugs to inhibit the metabolism of this compound to its metabolites is measured. The use of a deuterated substrate and LC-MS/MS for quantification provides a robust and sensitive method for determining the inhibitory potential (IC50 values) of co-administered drugs. researchgate.nettandfonline.comnih.gov

Table 3: In Vitro Cytochrome P450 Inhibition Potential of Selexipag

| CYP Isoform | Inhibition (IC50/Ki) |

| CYP2C8 | Ki = 2.0 µM |

| CYP2C9 | Ki = 3.5 µM |

This table presents the in vitro inhibitory potential of the non-deuterated Selexipag on major CYP enzymes. These values are important for predicting potential drug-drug interactions. tga.gov.au

Enzyme Inhibition and Induction Studies with this compound in Hepatic Microsomes

No data is publicly available regarding the inhibitory or inductive effects of this compound on hepatic enzymes.

Transporter-Mediated Interaction Analysis in Cell Lines Using Labeled Compounds

There is no publicly available information on studies investigating the interaction of this compound with various transporters in cell lines.

Application of Selexipag D8 in Advanced Research Models and Methodologies

Ex Vivo Tissue Perfusion Studies with Selexipag-d8

Ex vivo organ perfusion systems provide a unique platform to study organ-specific drug metabolism and distribution in a controlled environment that closely mimics physiological conditions. tno.nltno.nl The use of this compound in these models offers significant advantages for detailed pharmacokinetic and pharmacodynamic assessments.

Organ-Specific Metabolic and Distribution Profiling in Isolated Organ Models

Isolated perfused organ models, such as the isolated perfused liver or kidney, allow for the investigation of this compound's metabolic fate in specific organs without the confounding influences of systemic circulation. nih.gov By introducing this compound into the perfusate, researchers can collect samples of the perfusate and tissue over time to create a detailed profile of its metabolism and distribution within the organ.

The primary advantage of using this compound is the ability to distinguish it and its deuterated metabolites from their endogenous, non-labeled counterparts using mass spectrometry. This allows for the precise quantification of the parent drug and its metabolites, providing clear insights into the metabolic pathways involved. For instance, in an isolated perfused liver model, the formation of deuterated metabolites of Selexipag (B1681723) can be monitored to determine the rate and extent of hepatic metabolism.

Table 1: Hypothetical Metabolic Profile of this compound in an Isolated Perfused Liver Model

| Time (minutes) | This compound Concentration in Perfusate (ng/mL) | Deuterated Metabolite A Concentration in Perfusate (ng/mL) | Deuterated Metabolite B Concentration in Perfusate (ng/mL) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 5 |

| 30 | 50 | 25 | 10 |

| 60 | 20 | 40 | 15 |

This data would enable the calculation of key pharmacokinetic parameters such as hepatic clearance and the formation rates of specific metabolites.

Microdialysis and Advanced Tissue Sampling Techniques for Labeled Compound Analysis

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the interstitial fluid of tissues. nih.govnih.gov When coupled with the use of this compound, microdialysis allows for real-time monitoring of the drug's distribution to and clearance from specific tissues. A microdialysis probe, which consists of a semipermeable membrane, is inserted into the target tissue. As a perfusion fluid is slowly passed through the probe, unbound this compound from the interstitial fluid diffuses across the membrane and is collected for analysis. researchgate.net

The use of a deuterated compound like this compound is particularly advantageous in microdialysis studies as it serves as a clear marker that can be easily distinguished from endogenous substances by mass spectrometry. researchgate.net This enhances the accuracy and sensitivity of the measurements, allowing for the determination of the unbound drug concentration at the site of action.

Advanced tissue sampling techniques, such as tissue biopsies analyzed by liquid chromatography-mass spectrometry (LC-MS), can complement microdialysis data by providing total drug concentrations (both bound and unbound) within the tissue. The comparison of data from these two techniques can provide valuable information on tissue binding and distribution.

Stable Isotope Tracer Kinetic Studies in Preclinical Models

Stable isotope tracers like this compound are powerful tools for investigating the dynamics of metabolic processes in vivo. These studies provide quantitative data on the rates of metabolic reactions and the flow of molecules through metabolic pathways. researchgate.netsymeres.com

Application in Quantitative Metabolomics and Metabolic Flux Analysis

Quantitative metabolomics aims to measure the concentrations of a large number of metabolites in a biological system. nih.gov The use of this compound in these studies allows for its precise quantification and the tracing of its metabolic fate. By administering this compound to a preclinical model, researchers can track the appearance of its deuterated metabolites over time, providing a dynamic view of its biotransformation.

Metabolic flux analysis (MFA) is a more advanced technique that uses stable isotope labeling to quantify the rates of metabolic reactions. mdpi.comnih.govrsc.org In the context of this compound, MFA could be used to understand how the drug and its metabolites influence endogenous metabolic pathways. For example, by analyzing the isotopic enrichment of key endogenous metabolites after the administration of this compound, it may be possible to determine if the drug alters the flux through specific pathways, providing insights into its mechanism of action and potential off-target effects.

Table 2: Illustrative Data for Metabolic Flux Analysis with this compound

| Metabolic Pathway | Key Metabolite | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - this compound Treated | Implied Flux Change |

|---|---|---|---|---|

| Glycolysis | Lactate | 5.2 | 5.3 | No significant change |

| TCA Cycle | Citrate | 8.1 | 9.5 | Increased flux |

Differentiation of Endogenous vs. Exogenous Compound Pools in Biological Systems

A significant challenge in pharmacokinetic studies is distinguishing an administered drug from structurally similar endogenous compounds. The use of a stable isotope-labeled compound like this compound elegantly solves this problem. nih.gov The mass difference introduced by the deuterium (B1214612) atoms allows for the selective detection of the exogenous this compound and its metabolites from any potential endogenous molecules that might interfere with the analysis.

Formulation Research and In Vitro Dissolution/Permeation Studies with this compound

The physicochemical properties of a drug substance can be subtly altered by isotopic substitution, which can have implications for its formulation and biopharmaceutical performance. rti.orgnih.govresearchgate.net Utilizing this compound in formulation research allows for a detailed investigation of these potential effects.

In vitro dissolution testing is a critical component of formulation development, providing information on the rate and extent to which a drug dissolves from its dosage form. dissolutiontech.com By comparing the dissolution profiles of Selexipag and this compound in various formulations, researchers can assess whether deuteration impacts the release characteristics of the drug. ijbpas.comresearchgate.netwjpsonline.comresearchgate.net This information is vital for ensuring that a deuterated version of a drug will have comparable biopharmaceutical properties to its non-deuterated counterpart.

Table 3: Comparative In Vitro Dissolution Data for Selexipag and this compound Formulations

| Time (minutes) | % Dissolved - Selexipag Formulation A | % Dissolved - this compound Formulation A | % Dissolved - Selexipag Formulation B | % Dissolved - this compound Formulation B |

|---|---|---|---|---|

| 5 | 25 | 24 | 15 | 14 |

| 15 | 60 | 58 | 45 | 43 |

| 30 | 85 | 83 | 75 | 72 |

| 45 | 95 | 94 | 90 | 88 |

Similarly, in vitro permeation studies, often conducted using cell-based models like Caco-2 cells, can be used to evaluate the intestinal absorption potential of a drug. By comparing the permeability of Selexipag and this compound, researchers can determine if the isotopic substitution affects its ability to cross biological membranes. The use of this compound as an internal standard in these assays can also improve the accuracy and precision of the permeability measurements. musechem.com

Characterization of Controlled Release Formulations using Labeled Tracers for Enhanced Analytical Precision

In the development of controlled-release formulations of Selexipag, a key objective is to modulate the drug's release profile to maintain therapeutic concentrations over an extended period, potentially reducing dosing frequency and improving patient tolerability. google.comwjpsonline.com The characterization of these formulations involves precise measurement of the drug concentration in dissolution media and biological fluids over time. This compound is instrumental in achieving the high analytical precision required for these studies.

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). semanticscholar.org This is because their physicochemical properties are nearly identical to the unlabeled analyte (Selexipag), meaning they behave similarly during sample extraction, chromatographic separation, and ionization. However, due to the mass difference from the incorporated deuterium atoms, this compound can be distinguished from Selexipag by the mass spectrometer.

The use of a deuterated internal standard, such as Selexipag-d6 which has been documented in bioanalytical methods for Selexipag, allows for the correction of variability that can be introduced during sample preparation and analysis. semanticscholar.org By adding a known amount of this compound to each sample, any loss of the analyte during processing will be mirrored by a proportional loss of the internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification of Selexipag released from the controlled-release formulation.

Table 1: Bioanalytical Method Parameters for Selexipag Quantification using a Deuterated Internal Standard

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Selexipag-d6 (as a proxy for this compound) semanticscholar.org |

| Quantification Mode | Multiple Reaction Monitoring (MRM) semanticscholar.org |

| Mass Transition (Selexipag) | 498.20 → 344.20 m/z semanticscholar.org |

| Mass Transition (Selexipag-d6) | 503.70 → 344.20 m/z semanticscholar.org |

| Linear Range | 10.00-25600.00 pg/ml semanticscholar.org |

| Correlation Coefficient (r) | > 0.999 semanticscholar.org |

This table is based on a validated method for Selexipag using Selexipag-d6 as an internal standard, illustrating the principles applicable to this compound.

Nanosuspension Dissolution and Permeation Research in In Vitro Models

Selexipag is practically insoluble in water, which can limit its dissolution rate and oral bioavailability. uobaghdad.edu.iq Nanosuspension technology is a strategy employed to overcome this challenge by reducing the drug particle size to the nanometer range, thereby increasing the surface area for dissolution. scispace.com Research into Selexipag nanosuspensions has demonstrated a significant enhancement in the in vitro dissolution rate compared to the pure drug. uobaghdad.edu.iq

In these in vitro studies, various formulations of Selexipag nanosuspensions are prepared using different stabilizers and process parameters to optimize particle size and dissolution behavior. uobaghdad.edu.iq The dissolution profiles are then generated by measuring the amount of Selexipag that dissolves in a specific medium over time. Furthermore, in vitro permeation studies, for instance using cell-based models, are conducted to predict the in vivo absorption of the nanosuspension.

Accurate quantification of Selexipag in the dissolution media and permeation samples is paramount. The use of this compound as an internal standard in LC-MS/MS analysis of these samples ensures the reliability of the data. This analytical rigor is essential for comparing the performance of different nanosuspension formulations and for establishing a meaningful in vitro-in vivo correlation.

One study on Selexipag nanosuspensions prepared by the solvent antisolvent precipitation method showed that an optimized formulation (F15) with Soluplus® as a stabilizer achieved a particle size of 47 nm. uobaghdad.edu.iq This nanosuspension exhibited a dramatic increase in the dissolution rate, with 100% of the drug released within 60 minutes in phosphate (B84403) buffer (pH 6.8), compared to only 40% release from the pure drug in the same timeframe. uobaghdad.edu.iq

Table 2: In Vitro Dissolution of Optimized Selexipag Nanosuspension vs. Pure Drug

| Time (minutes) | Cumulative Drug Release (%) - Pure Selexipag | Cumulative Drug Release (%) - Nanosuspension (F15) |

|---|---|---|

| 10 | < 10 | ~ 60 |

| 20 | < 20 | ~ 80 |

| 30 | ~ 25 | ~ 90 |

| 45 | ~ 35 | ~ 98 |

Data adapted from findings on Selexipag nanosuspensions. uobaghdad.edu.iq

The precise measurements underpinning these dissolution curves would be significantly enhanced by the incorporation of this compound as an internal standard in the analytical workflow, ensuring that the reported improvements in dissolution are accurate and reproducible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.